molecular formula C24H26N4O4 B4172495 1-(1-benzofuran-2-ylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine

1-(1-benzofuran-2-ylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine

Cat. No. B4172495
M. Wt: 434.5 g/mol
InChI Key: IWMCUUXBUYXTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-benzofuran-2-ylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail. In

Mechanism of Action

The mechanism of action of 1-(1-benzofuran-2-ylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine involves its interaction with various receptors in the brain. This compound has been shown to act as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the dopamine D2 receptor. It has also been shown to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1-benzofuran-2-ylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine have been extensively studied. This compound has been shown to increase the levels of serotonin and dopamine in the brain, leading to improved mood and cognitive function. It has also been shown to have anxiolytic and antipsychotic effects, making it a potential treatment for anxiety and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(1-benzofuran-2-ylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine in lab experiments is its ability to modulate neurotransmitter systems in the brain, making it a useful tool for studying the effects of these systems on behavior and cognition. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(1-benzofuran-2-ylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine. One direction is to investigate its potential as a treatment for other psychiatric disorders, such as bipolar disorder and addiction. Another direction is to explore its potential as a tool for studying the effects of neurotransmitter systems on behavior and cognition in animal models. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different applications.

Scientific Research Applications

1-(1-benzofuran-2-ylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been widely used in scientific research for its potential applications in various fields. This compound has been studied for its potential as a modulator of neurotransmitter systems in the brain, particularly the serotonin and dopamine systems. It has also been investigated as a potential treatment for various psychiatric disorders, including depression, anxiety, and schizophrenia.

properties

IUPAC Name

1-benzofuran-2-yl-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c29-24(23-16-18-6-2-3-7-22(18)32-23)27-14-12-25(13-15-27)19-8-9-20(28(30)31)21(17-19)26-10-4-1-5-11-26/h2-3,6-9,16-17H,1,4-5,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMCUUXBUYXTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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